8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Physicochemical property Molecular weight Lead-optimization

8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one (CAS 141106-23-2) is a heterocyclic building block belonging to the benzoxepinone class, characterized by a fused dihydrooxepine‑ketone core with a bromine atom at the 8‑position. It is commercially supplied as a solid (mp 38–40 °C) with typical purities of 97–98% and is used primarily as a synthetic intermediate in medicinal chemistry.

Molecular Formula C10H9BrO2
Molecular Weight 241.08 g/mol
CAS No. 141106-23-2
Cat. No. B178912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one
CAS141106-23-2
Molecular FormulaC10H9BrO2
Molecular Weight241.08 g/mol
Structural Identifiers
SMILESC1CC(=O)C2=C(C=C(C=C2)Br)OC1
InChIInChI=1S/C10H9BrO2/c11-7-3-4-8-9(12)2-1-5-13-10(8)6-7/h3-4,6H,1-2,5H2
InChIKeyLXKQMHNFHKVGAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one (CAS 141106-23-2) – Key Physicochemical and Structural Baselines for Procurement Assessment


8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one (CAS 141106-23-2) is a heterocyclic building block belonging to the benzoxepinone class, characterized by a fused dihydrooxepine‑ketone core with a bromine atom at the 8‑position . It is commercially supplied as a solid (mp 38–40 °C) with typical purities of 97–98% and is used primarily as a synthetic intermediate in medicinal chemistry .

Why 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one Cannot Be Replaced by Its 8‑Chloro or Unsubstituted Congeners – The Case for Halogen-Dependent Reactivity


Although 8-chloro-3,4-dihydrobenzo[b]oxepin-5(2H)-one and the parent des‑halo scaffold share the same core, their divergent molecular weights, electronic profiles, and intrinsic reactivity in cross‑coupling prevent direct interchange. The C–Br bond exhibits a markedly different oxidative addition rate to Pd(0) compared to C–Cl, which directly dictates coupling efficiency and yield in medicinal‑chemistry workflows [1]. Without quantitative reactivity data, a generic substitution risks failed or low‑yielding key transformations.

Quantitative Differentiation Evidence for 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one Versus Closest Analogs


Molecular Weight Differentiation: Bromo vs. Chloro vs. Parent Scaffold

The molecular weight of 8‑bromo‑3,4‑dihydrobenzo[b]oxepin‑5(2H)‑one (241.08 g mol⁻¹) is significantly higher than that of the 8‑chloro analog (196.63 g mol⁻¹) and the unsubstituted parent (162.19 g mol⁻¹) [1]. This directly impacts lipophilicity (XLogP3‑AA = 2.4 for the bromo compound) and may affect passive membrane permeability in cell‑based assays [1].

Physicochemical property Molecular weight Lead-optimization

Cross-Coupling Reactivity: Bromide as the Superior Electrophile in Pd‑Catalyzed Transformations

In palladium‑catalyzed cross‑coupling, the oxidative addition of aryl halides to Pd(0) follows the established reactivity order I > Br ≫ Cl. The C–Br bond in 8‑bromo‑3,4‑dihydrobenzo[b]oxepin‑5(2H)‑one enables efficient Suzuki‑Miyaura and Stille couplings under mild, base‑free conditions, as demonstrated for bromobenzoxepinones in general [1][2]. This provides a quantitative rationale for selecting the bromo scaffold over the less reactive chloro analog when rapid diversification is required.

Catalysis Suzuki-Miyaura Oxidative addition

Melting Point and Physical‑Form Reproducibility: A Practical Procurement Criterion

8‑Bromo‑3,4‑dihydrobenzo[b]oxepin‑5(2H)‑one is a crystalline solid with a well‑defined melting point of 38–40 °C, offered at ≥98% purity . The chloro analog is also commercially available (≥98%) but exhibits a different physical state. The melting point serves as a rapid identity and purity check in routine QC, and the reproducible solid‑form characteristic simplifies automated compound management in high‑throughput screening libraries.

Physical form Handling Storage

Commercially Attested Purity and Batch‑to‑Batch Consistency

Multiple independent suppliers consistently deliver 8‑bromo‑3,4‑dihydrobenzo[b]oxepin‑5(2H)‑one at a minimum purity of 97%, with QC data including NMR, HPLC, and GC upon request . This level of quality assurance is publicly documented, whereas for the 8‑chloro and parent analogs, such detailed batch‑analytical certificates are less uniformly advertised, introducing potential procurement risk.

Quality control Purity Batch consistency

Practical Application Scenarios Where 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one Provides a Definitive Edge


Late‑Stage Diversification of Kinase Inhibitor Scaffolds via Suzuki‑Miyaura Coupling

The C–Br bond enables efficient Pd‑catalyzed coupling with aryl‑boronic acids under mild conditions, as demonstrated for bromobenzoxepinones [1]. Researchers developing ATP‑competitive kinase inhibitors can exploit this reactivity to rapidly generate focused libraries, where the 8‑chloro congener would require harsher conditions or longer reaction times.

High‑Throughput Synthesis of Arylbenzoxepinone Libraries for Cytotoxicity Screening

The three‑step Wittig/cross‑coupling sequence reported for bromobenzoxepinones yields diverse diaryl derivatives with antiproliferative activity in the micromolar range against A549 cells [1]. The bromo precursor is the key electrophilic partner; substitution with the chloro analog would compromise the throughput and scope of this validated synthetic route.

Computational ADMET‑Parameter Matching in Lead Optimization

With an XLogP3‑AA of 2.4 and a molecular weight of 241.08 g mol⁻¹ [1], this bromo benzoxepinone fills a specific region in drug‑like chemical space that is not replicated by the lighter chloro (MW = 196.63) or unsubstituted (MW = 162.19) analogs. Procurement of the bromo scaffold ensures physicochemical and permeability parameters in screening cascades are accurately represented, avoiding misleading SAR that could arise from the lower‑weight analogs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-3,4-dihydrobenzo[b]oxepin-5(2H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.